1'-Hydroxybufuralol

Descripción general

Descripción

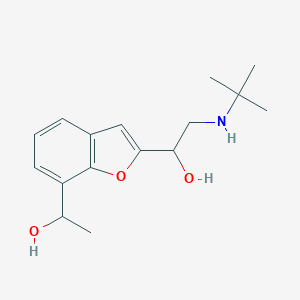

1’-Hydroxybufuralol is an organic compound that belongs to the class of benzofurans . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is the main metabolite of bufuralol, a non-selective β-adrenoceptor blocking agent .

Synthesis Analysis

Bufuralol 1’-hydroxylation is a prototypical reaction catalyzed by cytochrome P450 (P450) 2D6 . This enzyme is known to show debrisoquine/sparteine-type genetic polymorphism in humans . The roles of several human P450 enzymes, as well as P450 2D6, in the hydroxylation of bufuralol have been examined .

Molecular Structure Analysis

The molecular formula of 1’-Hydroxybufuralol is C16H23NO3 . Its average mass is 277.359 Da and its monoisotopic mass is 277.167786 Da .

Chemical Reactions Analysis

Bufuralol 1’-hydroxylation is a reaction catalyzed by cytochrome P450 (P450) 2D6 . This reaction is a part of the metabolism of bufuralol . At least five other minor bufuralol products are formed by human liver microsomes, in addition to 1’-hydroxybufuralol .

Physical And Chemical Properties Analysis

1’-Hydroxybufuralol has a molecular weight of 277.36 . It appears as a white to off-white solid .

Aplicaciones Científicas De Investigación

1’-Hydroxybufuralol: A Comprehensive Analysis of Scientific Research Applications

1’-Hydroxybufuralol is a significant compound in pharmacological research due to its role as a metabolite of bufuralol and its involvement in various biochemical assays. Below is a detailed analysis of its unique applications across different fields of scientific research:

Pharmacokinetics and Drug Metabolism: 1’-Hydroxybufuralol is used as a reference compound in metabolic assays to study the pharmacokinetics of bufuralol. It helps in understanding how bufuralol is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is known for its genetic polymorphism in humans .

Cytochrome P450 Enzyme Activity: The compound serves as a substrate to measure the activity of CYP2D6 and other cytochrome P450 enzymes. By quantifying the levels of 1’-Hydroxybufuralol produced, researchers can assess enzyme activity, which is crucial for drug development and personalized medicine .

Genetic Polymorphism Studies: Research involving 1’-Hydroxybufuralol contributes to the understanding of genetic polymorphisms affecting drug metabolism. Variations in CYP2D6 can lead to different metabolic rates for drugs, influencing their efficacy and safety profiles .

High-Performance Liquid Chromatography (HPLC) Assays: It is used in HPLC assays to quantify its formation during the metabolism of bufuralol by liver microsomes or cDNA-expressed CYP2D6. This application is vital for drug discovery and toxicology studies .

Clinical Drug Interactions: Studies involving 1’-Hydroxybufuralol help predict potential drug interactions in clinical settings. Since CYP2D6 metabolizes many clinically used drugs, understanding its interaction with bufuralol can inform safer drug prescribing practices .

Toxicology and Safety Pharmacology: The compound’s role in toxicological assessments is crucial. By studying its formation and clearance, researchers can predict the potential toxic effects of bufuralol and related compounds .

Mecanismo De Acción

Target of Action

1’-Hydroxybufuralol is a metabolite of bufuralol . The primary target of 1’-Hydroxybufuralol is the Beta-adrenergic receptor . Beta-adrenergic receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

1’-Hydroxybufuralol acts as an antagonist to the Beta-adrenergic receptor This can lead to a decrease in the activation of adenylate cyclase and a subsequent decrease in the level of cyclic AMP within the cell .

Biochemical Pathways

The biochemical pathway primarily involved in the action of 1’-Hydroxybufuralol is the adenylate cyclase-cyclic AMP pathway . By blocking the Beta-adrenergic receptor, 1’-Hydroxybufuralol can reduce the activation of adenylate cyclase, leading to a decrease in the production of cyclic AMP. This can have various downstream effects, depending on the specific cell type and the other signaling pathways that are present .

Pharmacokinetics

It is known that bufuralol, the parent compound of 1’-hydroxybufuralol, is metabolized by the cytochrome p450 isoforms 2d1 and 2d2 (cyp2d1/2) . Therefore, the pharmacokinetics of 1’-Hydroxybufuralol may be influenced by factors that affect the activity of these enzymes .

Result of Action

The molecular and cellular effects of 1’-Hydroxybufuralol’s action are primarily due to its antagonistic effect on the Beta-adrenergic receptor . By blocking this receptor, 1’-Hydroxybufuralol can reduce the cellular responses that are normally triggered by the activation of the receptor, such as the production of cyclic AMP .

Action Environment

The action, efficacy, and stability of 1’-Hydroxybufuralol can be influenced by various environmental factors. For example, the presence of other drugs that also interact with the Beta-adrenergic receptor or the cytochrome P450 enzymes could potentially affect the action of 1’-Hydroxybufuralol . Additionally, genetic factors, such as polymorphisms in the genes encoding for the Beta-adrenergic receptor or the cytochrome P450 enzymes, could also influence the action of 1’-Hydroxybufuralol .

Safety and Hazards

Direcciones Futuras

Based on the current literature, there are very few articles published on 1’-Hydroxybufuralol . Future research could focus on further understanding the roles of various P450 enzymes in the hydroxylation of bufuralol . Additionally, more studies could be conducted to explore the potential applications of 1’-Hydroxybufuralol in pharmaceuticals .

Propiedades

IUPAC Name |

2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMTYBCXVOBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57704-16-2 | |

| Record name | Ro 03-7410 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

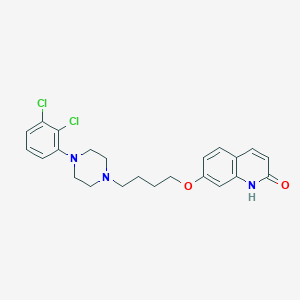

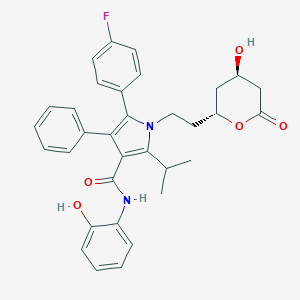

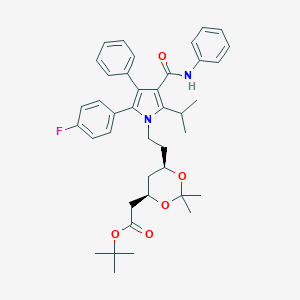

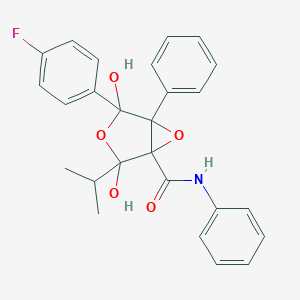

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

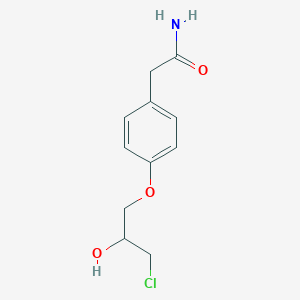

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)